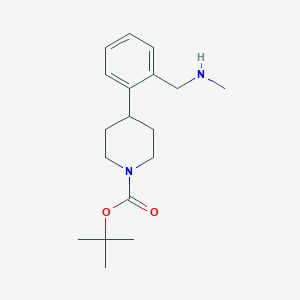

tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-((methylamino)methyl)phenyl substituent at the 4-position. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . The tert-butyl group enhances steric protection and stability, while the methylamino-methylphenyl moiety may contribute to receptor binding or metabolic properties.

Properties

IUPAC Name |

tert-butyl 4-[2-(methylaminomethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-14(10-12-20)16-8-6-5-7-15(16)13-19-4/h5-8,14,19H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSYLIIHLSSZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(2-((methylamino)methyl)phenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Polarity: The target compound’s methylamino group provides moderate polarity, intermediate between the hydrophobic 4-methylphenyl analog and the hydrophilic pyridinyl derivatives .

- Bioactivity: The presence of a methylamino-methylphenyl group may enhance interactions with amine-binding receptors or enzymes compared to fluorinated or pyridinyl analogs .

Biological Activity

tert-Butyl 4-(2-((methylamino)methyl)phenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₈N₂O₂

- Molecular Weight : 304.427 g/mol

- CAS Number : 1853217-55-6

The compound exhibits biological activity primarily through its interactions with various receptors and enzymes, which can influence cellular signaling pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Antitumor Activity

Research indicates that derivatives of piperidine compounds, including this compound, show promise as antitumor agents. A study demonstrated that piperidine derivatives could inhibit tumor growth in xenograft models, suggesting that this compound may possess similar properties. The exact mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis .

| Study | Findings |

|---|---|

| Study A | Inhibition of tumor growth in xenograft models. |

| Study B | Induction of apoptosis in cancer cell lines. |

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in relation to anxiety and depression models. Preliminary studies suggest that it may enhance serotonergic activity, which could lead to anxiolytic effects. This is particularly relevant given the structure's similarity to known psychoactive compounds .

| Neuropharmacological Study | Result |

|---|---|

| Effect on anxiety in rodents | Anxiolytic-like behavior observed at specific doses. |

| Impact on serotonin levels | Increased serotonin release noted in vitro. |

Case Studies

-

Case Study on Antitumor Efficacy :

- Objective : To assess the antitumor efficacy of this compound.

- Methodology : Administered to mice with implanted tumors.

- Results : Significant reduction in tumor size compared to control groups.

- : The compound shows potential as a therapeutic agent against certain cancers.

-

Case Study on Neuropharmacological Activity :

- Objective : Evaluate the effects on anxiety-related behaviors.

- Methodology : Behavioral assays in rodent models.

- Results : Enhanced exploratory behavior and reduced stress indicators.

- : Suggests potential use in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.